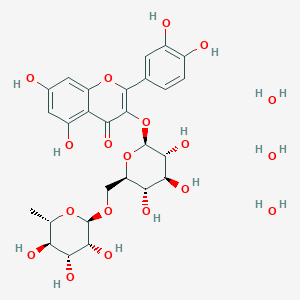

Rutin trihydrate

概要

準備方法

合成経路および反応条件: ルチンは、植物源からの抽出と化学合成を含むさまざまな方法で合成できます。 一般的な方法の1つは、そばまたは柑橘類から抽出を行い、その後精製処理を行う方法です 。 別の方法としては、ケルセチンとルチノースからルチンを化学合成する方法があります 。

工業的製造方法: 工業的には、ルチンは通常、エタノールやメタノールなどの溶媒を用いて植物材料から抽出することで製造されます。 抽出されたルチンは、その後、結晶化やクロマトグラフィーなどの技術を用いて精製されます 。 さらに、キトオリゴ糖(COS)とのルチンの複合化が、その溶解性と生物活性を向上させるために研究されています 。

化学反応の分析

反応の種類: ルチンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物:

酸化: ケルセチンとその他の酸化生成物。

還元: ルチンのジヒドロ誘導体。

置換: 置換されたルチン誘導体。

4. 科学研究への応用

ルチンは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Neuroprotective Effects

Rutin trihydrate has been investigated for its neuroprotective properties, particularly in the context of cognitive impairments induced by oxidative stress. A study utilizing zebrafish larvae demonstrated that this compound significantly mitigated cognitive decline caused by reactive oxygen species (ROS). The larvae treated with rutin exhibited a mean time spent in the target chamber (TSTC) of 27.77 seconds compared to 18.0 seconds in the metformin group, indicating superior neuroprotection (p < 0.000) .

Table 1: Neuroprotective Effects of this compound in Zebrafish Larvae

| Treatment | N | Mean TSTC (seconds) | Standard Deviation |

|---|---|---|---|

| Metformin | 15 | 18.00 | 0.68 |

| This compound | 15 | 27.77 | 1.15 |

This study highlights the potential of this compound as a therapeutic agent for conditions associated with oxidative stress and cognitive impairment.

Cardioprotective Properties

This compound has shown promise in protecting cardiac tissues from drug-induced toxicity. Research indicated that it could ameliorate cisplatin-induced cardiotoxicity in isolated rat hearts. The administration of this compound improved several cardiac function parameters, including left ventricular pressure (LVP) and contractility index, while restoring normal histology of cardiac tissues .

Table 2: Effects of this compound on Cardiac Function Parameters

| Parameter | Control (Cisplatin) | This compound (1 µM) |

|---|---|---|

| Left Ventricular Pressure (LVP) | Reduced | Restored |

| Contractility Index | Impaired | Improved |

| Histopathological Changes | Present | Normalized |

This cardioprotective effect is attributed to the antioxidant properties of this compound, which help reduce oxidative stress and lipid peroxidation in cardiac tissues.

Antioxidant Activity

This compound's antioxidant capabilities were further confirmed in studies involving zebrafish larvae exposed to doxorubicin. The treatment resulted in significantly higher levels of glutathione (GSH) and glutathione S-transferase (GST), indicating enhanced antioxidant enzyme activity compared to control groups .

Table 3: Antioxidant Enzyme Activity in Zebrafish Larvae

| Treatment | GSH Level (mean ± SD) | GST Level (mean ± SD) |

|---|---|---|

| Doxorubicin | 3.16 ± 0.24 | 2.16 ± 0.15 |

| This compound | 8.56 ± 0.18 | 7.70 ± 0.20 |

The results suggest that this compound effectively scavenges ROS, thereby protecting cells from oxidative damage.

Potential Antiviral Activity

Recent computational studies have indicated that rutin may possess antiviral properties against SARS-CoV-2 by acting on both viral and host targets . This dual mechanism could make this compound a candidate for further exploration in the context of viral infections.

作用機序

ルチンは、以下を含むさまざまなメカニズムを通じてその効果を発揮します。

類似化合物との比較

ルチンは、ケルセチン、ヘスペリジン、ジオスミンなどの他のフラボノイドに似ています。 ルチンは、これらの化合物とは異なるユニークな特性を持っています。

ケルセチン: ルチンはケルセチンの配糖体であり、ケルセチンに糖部分(ルチノース)が結合していることを意味します。

ヘスペリジン: ルチンとヘスペリジンはどちらもフラボノイド配糖体ですが、ヘスペリジンは主に柑橘類に含まれ、異なる生物活性を持っています。

ジオスミン: ジオスミンは、同様の血管保護効果を持つ別のフラボノイド配糖体ですが、慢性静脈不全に対してより特異的に使用されます。

類似化合物のリスト:

- ケルセチン

- ヘスペリジン

- ジオスミン

- トロクセルチン

ルチンの抗酸化、抗炎症、血管保護特性のユニークな組み合わせは、さまざまな科学および産業用途において貴重な化合物となっています。

生物活性

Rutin trihydrate, a natural bioflavonoid, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

Overview of this compound

Rutin is a glycoside of the flavonoid quercetin and is found in various plants, fruits, and vegetables. Its chemical structure enhances its solubility and bioavailability, making it a promising candidate for therapeutic use. This compound is particularly noted for its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.

1. Antioxidant Activity

This compound exhibits potent antioxidant effects, which play a crucial role in mitigating oxidative stress-related damage. Studies have demonstrated that rutin can enhance the activity of antioxidant enzymes such as glutathione peroxidase (GPx) and glutathione S-transferase (GST) in various models:

| Treatment Group | GPx Activity (%) | GST Activity (%) |

|---|---|---|

| This compound | 8.56 ± 0.175 | 5.00 ± 0.200 |

| Doxorubicin | 3.16 ± 0.240 | 3.00 ± 0.150 |

Statistical analysis confirmed significant differences (p < 0.05) between the groups, indicating the superior antioxidant capacity of this compound compared to doxorubicin in zebrafish larvae models .

2. Neuroprotective Effects

This compound has been shown to exert neuroprotective effects against neurodegenerative diseases by enhancing neurotrophic factors and inhibiting apoptotic pathways:

- In a study involving larval zebrafish exposed to reactive oxygen species (ROS), this compound demonstrated a significant reduction in cognitive impairment compared to metformin, with a mean time spent in target chamber (TSTC) of 27.77 ± 1.15 for the rutin group versus 18.00 ± 0.68 for metformin (p < 0.000) .

- Rutin's neuroprotective effects are attributed to its ability to modulate nitric oxide levels and reduce neuroinflammation .

3. Cardioprotective Properties

This compound has shown promise in protecting cardiac tissues from drug-induced toxicity:

- In isolated rat heart studies, rutin significantly improved cardiac function parameters altered by cisplatin treatment, including left ventricular pressure (LVP) and contractility index .

- The administration of this compound resulted in decreased malondialdehyde levels and increased glutathione concentrations in cardiac tissues, suggesting its potential as an adjunct therapy in managing cardiotoxicity associated with chemotherapy .

Case Studies

Case Study: Neurotoxicity Evaluation

A comparative study evaluated the neuroprotective effects of this compound against metformin in larval zebrafish models exposed to oxidative stress. Results indicated that rutin significantly outperformed metformin in protecting cognitive functions and reducing neurotoxicity markers .

Case Study: Antioxidant Effects Against Doxorubicin

In another study assessing the antioxidant effects of this compound compared to doxorubicin, it was found that treatment with rutin resulted in higher levels of GPx and GST activities, underscoring its role as a protective agent against oxidative damage induced by chemotherapeutic agents .

The biological activities of this compound are mediated through several mechanisms:

- Antioxidant Mechanism : Rutin scavenges free radicals and enhances the expression of endogenous antioxidant enzymes.

- Anti-inflammatory Pathway : It inhibits pro-inflammatory cytokines, thus reducing inflammation-related tissue damage.

- Neuroprotective Pathways : Rutin modulates signaling pathways involved in neuronal survival and apoptosis.

- Cardiac Protection : It enhances coronary blood flow and reduces lipid peroxidation in cardiac tissues.

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLBWFFSGHKUSY-JPRRWYCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179735 | |

| Record name | Rutin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250249-75-3, 207671-50-9 | |

| Record name | Rutoside trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250249753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quercetin-3-rutinoside hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rutin trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTOSIDE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF4N03853G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Rutin Trihydrate?

A1: this compound is a naturally occurring flavonoid, a type of polyphenol, found in various plants like buckwheat, citrus fruits, and passionflower. It's often recognized for its vibrant yellow color and is being extensively studied for its potential health benefits.

Q2: What are the proposed mechanisms behind this compound's biological activities?

A: this compound is believed to exert its effects primarily through its antioxidant properties. It can scavenge free radicals [], potentially protecting cells from oxidative damage. Researchers are also investigating its potential anti-inflammatory [, , ], antidiabetic [, ], and neuroprotective [, ] effects.

Q3: How does this compound's structure contribute to its antioxidant activity?

A: The presence of multiple hydroxyl groups (-OH) in its structure allows this compound to donate electrons to free radicals, neutralizing them and interrupting the chain reaction of oxidative damage []. This ability to donate electrons is a key characteristic of many antioxidants.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C₂₇H₃₀O₁₆·3H₂O. Its molecular weight is 664.58 g/mol.

Q5: What spectroscopic techniques are commonly employed to characterize this compound?

A5: Several techniques are used, including:

- UV-Vis Spectroscopy: this compound exhibits characteristic absorbance peaks in the UV-Vis region, which can be used for its identification and quantification [, ].

- HPLC (High-Performance Liquid Chromatography): This technique is widely used to separate, identify, and quantify this compound in complex mixtures, such as plant extracts [, , , , , ].

- NMR (Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the structure and conformation of this compound [].

- FTIR (Fourier Transform Infrared) Spectroscopy: FTIR can be used to identify functional groups and study the interactions between this compound and other molecules [].

Q6: What are the challenges associated with the oral bioavailability of this compound, and are there any formulation strategies to overcome them?

A: this compound has limited water solubility, which can hinder its absorption in the body [, ]. This can be addressed through various formulation strategies like:

- Nanoemulsions: These formulations encapsulate this compound in nano-sized droplets, improving its solubility and absorption [].

- Liposomes: These spherical vesicles can encapsulate this compound, protecting it from degradation and facilitating its delivery to target tissues [].

- Emulgels: These formulations combine the properties of emulsions and gels, offering enhanced drug loading and controlled release [].

Q7: Are there any reported cases of resistance or cross-resistance to this compound?

A7: While this compound is generally considered safe, research on its long-term use and potential for resistance is ongoing.

Q8: What preclinical models are used to study the biological activity of this compound?

A8: Researchers utilize various in vitro and in vivo models, including:

- Cell-based Assays: These are used to investigate the effects of this compound on specific cell types, like kidney cells [] and neutrophils [].

- Animal Models: Rodent models are often used to study the effects of this compound on various conditions, such as diabetes [] and cardiac toxicity [, ].

- Zebrafish Larvae: This model is gaining popularity for investigating the impact of this compound on antioxidant enzymes [] and neurotoxicity [].

Q9: Are there any known drug interactions with this compound?

A: Research on potential drug interactions, particularly with medications metabolized by the liver, is ongoing [].

Q10: How is this compound quantified in various matrices?

A10: Analytical methods for quantification commonly involve:

- HPLC (High-Performance Liquid Chromatography): This is the most widely used technique, often coupled with UV or diode-array detectors, for precise quantification in complex samples [, , , ].

- Spectrophotometry: This method is simpler and more cost-effective but may be less specific than HPLC [, ].

Q11: Are there validated analytical methods for this compound analysis?

A: Yes, researchers have developed and validated various HPLC and spectrophotometric methods for this compound analysis [, , ]. Validation ensures the accuracy, precision, and reliability of the analytical data.

Q12: What are the environmental implications of this compound use and disposal?

A: Research on the environmental fate and potential impact of this compound is limited. Investigating its biodegradability and ecotoxicological effects is crucial for responsible use and disposal [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。